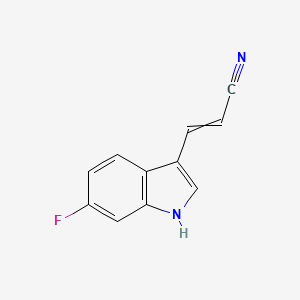

3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZIHGFKKGMRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Mechanism

- Starting Materials :

- Catalyst : Piperidine or its derivatives are commonly used to deprotonate malononitrile, generating a nucleophilic enolate.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) or solvent-free conditions.

The reaction proceeds via nucleophilic attack of the enolate on the electrophilic indole C3 position, followed by dehydration to form the α,β-unsaturated nitrile.

Standard Laboratory Procedure

- Mixing : Equimolar 6-fluoroindole and malononitrile are combined in anhydrous THF.

- Catalyst Addition : Piperidine (10 mol%) is added under inert atmosphere.

- Reaction Conditions : Stirred at 60–80°C for 4–6 hours.

- Work-Up : The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Isomer Control

The (Z)-isomer is favored by optimizing reaction parameters:

Industrial-Scale Production

Industrial methods prioritize yield and purity through:

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

- Advanced Purification : Crystallization or chromatography with high-purity solvents.

Alternative Synthetic Approaches

Solvent-Free and Green Chemistry Methods

Recent advancements emphasize eco-friendly protocols:

- Microwave-Assisted Synthesis : Reduces reaction time to 10–30 minutes with yields comparable to conventional methods.

- Ultrasound Irradiation : Achieves 85–90% yield in aqueous media using Ni(NO₃)₂·6H₂O as a catalyst.

Example Protocol :

Transition Metal Catalysis

While less common for this compound, metal catalysts like Cu(OAc)₂ have been explored for analogous indole derivatives, offering potential for future optimization.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield | Isomer Selectivity |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine | THF | 60–80°C | 75–85% | Z-isomer predominant |

| Microwave-Assisted | None | Solvent-free | 100–120°C | 80–90% | Moderate control |

| Ultrasound-Assisted | Ni(NO₃)₂·6H₂O | Water | 25°C | 85–90% | Not reported |

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines.

Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with anticancer, antiviral, and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific cancer cell lines resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to interact with microtubules, leading to cell cycle arrest at the G2/M phase. This interaction downregulates cyclin B1 expression, ultimately inhibiting cell proliferation . The compound’s fluorine atom enhances its binding affinity to the target proteins, making it more effective in its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Key Structural Features :

- 3-(6-Fluoro-1H-indol-3-yl)prop-2-enenitrile : Contains a fluorinated indole core, which may enhance binding specificity in biological systems.

- CCG-63802/CCG-63808: Benzothiazole-pyrido-pyrimidinone hybrids with α,β-unsaturated nitriles. These compounds inhibit RGS4 via covalent modification of cysteine residues, attributed to their reactive acrylonitrile group .

- 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitriles (5a–e) : Synthesized via microwave-assisted methods, these derivatives exhibit antimicrobial and anticancer activities. Substituents on the aryl group (e.g., thiophene, naphthyl) influence potency .

- CAS 104089-72-7 : A derivative with 4-chlorophenyl and 3-nitrophenyl groups, showcasing strong electron-withdrawing effects that enhance electrophilicity .

Pharmacological and Mechanistic Insights

- CCG-63802/CCG-63808 : Their acrylonitrile group reacts with cysteine residues in RGS4, inhibiting GTPase-accelerating protein (GAP) activity. However, their promiscuous reactivity limits cellular specificity .

- 5a–e Derivatives : Exhibit MIC values ranging from 2–16 µg/mL against bacterial strains (e.g., S. aureus), with the 4-fluorophenyl variant (5d) showing optimal activity .

- Fluorinated Indoles: The 6-fluoro substituent in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, as seen in related indole derivatives .

Key Research Findings and Limitations

Reactivity vs. Specificity : Acrylonitrile-containing compounds (e.g., CCG-63802) demonstrate potent RGS4 inhibition but require rigorous mechanistic validation to confirm target specificity .

Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity and biological activity but may increase toxicity .

Synthetic Efficiency : Microwave-assisted methods reduce reaction times for acrylonitrile derivatives, enabling rapid diversification of analogs .

Biological Potential: Fluorinated indoles, such as this compound, remain underexplored but hold promise in drug discovery due to their structural uniqueness .

Biological Activity

3-(6-Fluoro-1H-indol-3-yl)prop-2-enenitrile, also known as (Z)-3-(6-fluoro-1H-indol-3-yl)acrylonitrile, is a compound belonging to the indole derivatives class. Indole compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications in cancer research, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile

- Molecular Formula : C₁₁H₇FN₂

- Molecular Weight : 188.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluoro group enhances its binding affinity and selectivity towards these targets, potentially leading to covalent interactions that can modulate biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves the disruption of mitotic progression and induction of apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast | 15 | Induces apoptosis via caspase activation | |

| Lung | 20 | Inhibits cell cycle progression | |

| Colon | 12 | Disrupts microtubule formation |

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

- Neuroprotective Effects : Given the structural similarity to other neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in clinical settings:

- Cancer Treatment : A study published in Molecules demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting its utility as a lead compound for drug development aimed at hyperproliferative diseases such as cancer and rheumatoid arthritis .

- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance therapeutic efficacy while reducing side effects. For instance, co-administration with autophagy inhibitors showed synergistic effects in tumor reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.